molecular formula C20H22N4O4 B2861805 2,3,4-trimethoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034382-86-8

2,3,4-trimethoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2861805
CAS No.: 2034382-86-8
M. Wt: 382.42
InChI Key: BGZQLYQIAANJIR-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with three methoxy groups (positions 2, 3, and 4) and an N-linked pyridinylmethyl-pyrazole moiety. Its structure is characterized by:

  • Pyridinylmethyl-pyrazole: Introduces a heteroaromatic system that may improve solubility and target binding .
  • Molecular formula: C₂₄H₂₆N₄O₄ (InChIKey: VPIQUFSJYQGSMM-UHFFFAOYSA-N) .

Properties

IUPAC Name

2,3,4-trimethoxy-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-24-12-15(11-23-24)14-7-13(8-21-10-14)9-22-20(25)16-5-6-17(26-2)19(28-4)18(16)27-3/h5-8,10-12H,9H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZQLYQIAANJIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=C(C(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole-Pyridine Intermediate Synthesis

A modified Knorr-type condensation (PMC6152652) facilitates the formation of the pyrazole-pyridine core:

  • Reactants : Pyrazole-5-amine derivatives, activated carbonyl compounds (e.g., ethyl glyoxylate).
  • Conditions : Reflux in acetic acid (110°C, 6–8 hours).
  • Yield : 70–85% for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate analogs.

Functionalization and Reduction

  • Bromination : N-Bromosuccinimide (NBS) in tetrahydrofuran (THF) at 5°C introduces bromine at the pyridine C5 position.
  • Methylation : Methylmagnesium chloride (MeMgCl) in THF at 0–5°C achieves C4 methylation.
  • Reductive Amination : Catalytic hydrogenation (H₂/Pd-C) converts nitriles or nitro groups to primary amines.

Amide Bond Formation

Coupling the benzoic acid and amine components is achieved via two primary methods:

Acid Chloride Route

  • Step 1 : Convert 2,3,4-trimethoxybenzoic acid to its acid chloride using thionyl chloride (SOCl₂) at reflux (70°C, 2 hours).
  • Step 2 : React the acid chloride with (5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine in dichloromethane (DCM) with triethylamine (TEA) as a base (0°C to room temperature, 12 hours).
  • Yield : 65–75% after column chromatography.

Carbodiimide-Mediated Coupling

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), hydroxybenzotriazole (HOBt).
  • Conditions : DMF solvent, room temperature, 24 hours.
  • Yield : 80–88% with reduced side-product formation compared to the acid chloride method.

Optimization and Challenges

Solvent and Catalyst Effects

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide enhances oxidation efficiency in benzoic acid synthesis, reducing reaction time by 40%.
  • Coupling Agent Comparison : EDCI/HOBt outperforms DCC (dicyclohexylcarbodiimide) in minimizing racemization and improving yields.

Purification Strategies

  • Recrystallization : Ethanol/water (1:3) yields high-purity 2,3,4-trimethoxybenzoic acid (≥98% purity).
  • Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:2) isolates the final amide with >95% purity.

Data Tables

Table 1: Comparative Analysis of Amide Coupling Methods

Method Reagents/Conditions Yield (%) Purity (%)
Acid Chloride SOCl₂, DCM, TEA 65–75 90–92
EDCI/HOBt EDCI, HOBt, DMF 80–88 95–98

Table 2: Key Intermediates and Characterization

Intermediate Molecular Formula Melting Point (°C) [1H NMR (CDCl₃)] δ (ppm)
2,3,4-Trimethoxybenzoic acid C₁₀H₁₂O₅ 158–160 3.85 (s, 9H), 6.45 (s, 2H)
(5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine C₁₀H₁₂N₄ 112–114 2.45 (s, 3H), 8.15 (s, 1H)

Mechanistic Insights

  • Oxidation Step : KMnO₄ mediates the aldehyde-to-carboxylic acid conversion via a radical mechanism, stabilized by methoxy groups’ electron-donating effects.
  • Amide Coupling : EDCI activates the carboxylic acid as an O-acylisourea intermediate, which reacts with the amine to form the amide bond.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The methoxy groups can be oxidized to hydroxyl groups under specific conditions.

  • Reduction: : The pyrazolyl-pyridine moiety can be reduced to form different derivatives.

  • Substitution: : The benzamide group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Reagents like KMnO₄ (potassium permanganate) or H₂O₂ (hydrogen peroxide) can be used.

  • Reduction: : Catalytic hydrogenation using Pd/C (palladium on carbon) or chemical reducing agents like LiAlH₄ (lithium aluminium hydride).

  • Substitution: : Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of trimethoxybenzoic acid derivatives.

  • Reduction: : Formation of pyrazolyl-pyridine derivatives.

  • Substitution: : Formation of various amide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound has shown potential as a pharmacophore. Its trimethoxyphenyl group is known to exhibit diverse bioactivity, including anti-cancer properties by inhibiting tubulin.

Medicine

The compound's biological activity makes it a candidate for drug development. Its ability to interact with various molecular targets suggests potential therapeutic applications, particularly in cancer treatment.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique structure and reactivity profile make it suitable for creating novel compounds with specific properties.

Mechanism of Action

The mechanism by which 2,3,4-trimethoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide exerts its effects involves its interaction with molecular targets such as tubulin. By inhibiting tubulin polymerization, the compound disrupts cell division, leading to anti-cancer effects. The specific pathways involved include the disruption of microtubule dynamics, which is crucial for cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzamides with Pyrazole/Pyridine Moieties

3,4-Dimethoxy-N-(5-Phenyl-1H-Pyrazol-3-yl)Benzamide (4Y0)
  • Structure : Benzamide with two methoxy groups (3,4 positions) and a phenyl-substituted pyrazole.
  • Key differences : Lacks the 2-methoxy group and pyridinylmethyl linkage. The phenyl group may reduce solubility compared to the pyridinylmethyl group in the target compound.
  • Implications : Reduced electron-donating effects and steric bulk compared to the trimethoxy analog .
3,5-Dimethoxy-N-(1-Methylpyrazol-3-yl)Benzamide
  • Structure : Benzamide with two methoxy groups (3,5 positions) and a methyl-substituted pyrazole.
  • Key differences : Methoxy positions and absence of the pyridinylmethyl group. The 3,5 substitution pattern may alter binding affinity in biological targets .

Thiazole-Based Benzamide Derivatives ()

Compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and analogs feature:

  • Thiazole core : Replaces the pyridinylmethyl-pyrazole system.
  • Dichlorobenzamide : Introduces electron-withdrawing groups, contrasting with the electron-donating trimethoxy groups.
  • Biological relevance : Thiazole derivatives are often associated with kinase inhibition or antimicrobial activity, suggesting divergent applications compared to the target compound .

HDAC Inhibitors with Benzamide Moieties ()

  • MS275 (Entinostat): Contains a pyridinylmethyl carbamate and phenylcarbamate group. Used as a Class I HDAC inhibitor.
  • Tubastatin A : Features a benzamide linked to a tetrahydro-pyridoindole group, selective for HDAC4.
  • Comparison: The target compound’s trimethoxy benzamide and pyridinylmethyl-pyrazole may position it as a novel HDAC inhibitor with distinct isoform selectivity .

Quinazoline and Imidazole Derivatives (–5)

  • Compound 25 () : Quinazoline core with trifluoromethyl and piperazine groups. Designed for kinase inhibition.
  • Ponatinib analogs () : Imidazole-based benzamides with trifluoromethyl substituents.
  • Structural contrast : The target compound’s pyridinylmethyl-pyrazole system lacks the kinase-targeting quinazoline or imidazole motifs, suggesting different pharmacological targets .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Potential Biological Targets Reference
Target Compound Benzamide 2,3,4-Trimethoxy, pyridinylmethyl-pyrazole HDACs, kinases (hypothesized)
3,4-Dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide Benzamide 3,4-Dimethoxy, phenyl-pyrazole Unknown (structural analog)
4d (Thiazole derivative) Thiazole 3,4-Dichlorobenzamide, morpholinomethyl Kinases, antimicrobial targets
MS275 Benzamide Pyridinylmethyl carbamate Class I HDACs
Tubastatin A Benzamide Tetrahydro-pyridoindole HDAC6

Biological Activity

2,3,4-trimethoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the compound's synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Benzamide Core : This can be achieved through the reaction of 2,3,4-trimethoxybenzoic acid with an appropriate amine under amide coupling conditions.
  • Introduction of the Pyrazolyl-Pyridine Moiety : This step involves the reaction of the benzamide intermediate with a pyrazolyl-pyridine derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

Biological Activity

The biological activity of this compound has been primarily investigated in relation to its anticancer and anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance:

  • MCF7 (breast cancer) : The compound exhibited significant cytotoxicity with an IC50 value of 3.79 µM .
  • NCI-H460 (lung cancer) : Demonstrated a growth inhibition concentration (GI50) of 12.50 µM and a lethal concentration (LC50) of 42.30 µM .

A comparative analysis with similar compounds indicates that the presence of the methoxy groups and the pyrazolyl-pyridine moiety enhances its biological activity compared to other benzamides lacking these features.

Anti-inflammatory Activity

The compound has also shown potential as an anti-inflammatory agent. Research indicates that pyrazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

StudyCell LineIC50/Other MetricsFindings
Bouabdallah et al.Hep-2 (laryngeal cancer)IC50 = 3.25 mg/mLSignificant cytotoxic potential .
Wei et al.A549 (lung cancer)IC50 = 26 µMNoted for potent growth inhibition .
Liu et al.A549IC50 = 36.12 µMReflects potential inhibition capabilities .

The proposed mechanism for the anticancer activity involves the induction of apoptosis in cancer cells through various pathways, including modulation of Bcl-2 family proteins and cyclin-dependent kinases . The methoxy groups may enhance lipophilicity, improving cellular uptake and bioavailability.

Q & A

Q. Key Optimization Parameters :

ParameterOptimal ConditionReference
SolventDMSO or acetonitrile
Temperature80–100°C for coupling reactions
CatalystPd(PPh₃)₄ for cross-coupling
Reaction Time12–24 hours

Characterization via 1H NMR and LC-MS is critical to confirm intermediate purity .

Basic Question: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Answer:

  • 1H/13C NMR : Assign peaks for methoxy groups (δ 3.8–4.0 ppm), pyridinyl protons (δ 7.5–8.5 ppm), and pyrazole protons (δ 7.0–7.5 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and aromatic C-H bends .
  • LC-MS : Verify molecular ion ([M+H]+) and fragmentation patterns .
  • Elemental Analysis : Validate C, H, N, O ratios (±0.3% tolerance) .

Advanced Question: How can computational methods predict the biological activity of this compound?

Answer:

In Silico Prediction :

  • Use PASS software to predict antimicrobial or kinase-inhibitory activity based on structural analogs .
  • Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like EGFR or COX-2 .

Validation : Follow with in vitro assays (e.g., MIC for antimicrobial activity, kinase inhibition assays) .

Advanced Question: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Variation of Substituents :
    • Modify the trimethoxybenzamide group (e.g., replace methoxy with ethoxy or halogens) .
    • Alter the pyrazole/pyridine linker (e.g., replace pyridine with thiazole) .
  • Assay Design :
    • Test analogs against cancer cell lines (e.g., MTT assay) or bacterial strains (e.g., broth microdilution) .
    • Compare IC₅₀ or MIC values to establish SAR trends .

Advanced Question: What computational modeling strategies can elucidate its mechanism of action?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with GROMACS) over 100 ns to assess stability .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

Advanced Question: How to address solubility limitations in biological assays?

Answer:

  • Co-solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
  • Solid Dispersion : Prepare with polymers like PVP-K30 to enhance aqueous solubility .

Advanced Question: How to resolve contradictions in biological activity data across studies?

Answer:

  • Replicate Assays : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, serum content) .
  • Control for Purity : Re-characterize the compound via HPLC (>95% purity) to rule out degradation .

Advanced Question: What analytical methods identify degradation products under stress conditions?

Answer:

  • Forced Degradation : Expose to heat (60°C), UV light, or acidic/basic hydrolysis .
  • LC-MS/MS : Identify degradation products (e.g., demethylated benzamide or pyrazole ring cleavage) .

Advanced Question: How to develop a validated HPLC method for quantifying this compound?

Answer:

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Acetonitrile:water (70:30) with 0.1% formic acid.
  • Validation Parameters :
    • Linearity (R² > 0.99), LOD (0.1 µg/mL), LOQ (0.3 µg/mL) .

Advanced Question: How to determine crystallinity and polymorphic forms?

Answer:

  • X-ray Diffraction (XRD) : Compare experimental patterns with simulated data from analogs (e.g., 4Y0 PDB entry) .
  • DSC/TGA : Identify melting points (~200–220°C) and thermal decomposition profiles .

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